molecular formula C18H24Cl2N2O B12736143 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline CAS No. 209113-90-6

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline

Cat. No.: B12736143
CAS No.: 209113-90-6
M. Wt: 355.3 g/mol
InChI Key: LFLFDHQZNQTGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline (CID 3075781) is a synthetic organic compound with the molecular formula C₁₈H₂₃ClN₂O and a molecular weight of 318.84 g/mol . This quinoline derivative features a chlorinated quinoline core linked via an ethylene bridge to a 1-methylpiperidine moiety, a structure of significant interest in medicinal chemistry and pharmaceutical research. Quinoline serves as a fundamental scaffold in drug development due to its versatility, reactivity, and low toxicity, making it a valuable building block for synthesizing medically significant compounds . The specific substitution pattern on this molecule—including the chloro group at the 3-position, methoxy group at the 6-position, and the basic nitrogen-containing piperidine ring—suggests potential for diverse biological interactions. Such quinoline derivatives are frequently investigated for their capacity to interact with biological targets through mechanisms such as DNA intercalation, enzyme inhibition, and disruption of cellular processes . While specific biological data for this compound may be limited, quinoline derivatives as a class have demonstrated substantial research utility in several domains. They are extensively studied as antimalarial agents, where compounds like chloroquine act by interfering with hemoglobin digestion in the Plasmodium parasite's acidic food vacuole, inhibiting heme polymerization and leading to toxic accumulation . In oncology research, quinoline-based structures have shown promise as anticancer agents, functioning through mechanisms such as topoisomerase inhibition, induction of apoptosis, disruption of cell migration, and modulation of nuclear receptor responsiveness . The structural features of this compound, particularly the lipophilic quinoline system and the tertiary amine of the piperidine ring, may facilitate accumulation in acidic cellular compartments and interaction with various enzymatic targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers handling this compound should adhere to appropriate safety protocols.

Properties

CAS No.

209113-90-6

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

3-chloro-6-methoxy-4-[2-(1-methylpiperidin-4-yl)ethyl]quinoline;hydrochloride

InChI

InChI=1S/C18H23ClN2O.ClH/c1-21-9-7-13(8-10-21)3-5-15-16-11-14(22-2)4-6-18(16)20-12-17(15)19;/h4,6,11-13H,3,5,7-10H2,1-2H3;1H

InChI Key

LFLFDHQZNQTGLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCC2=C3C=C(C=CC3=NC=C2Cl)OC.Cl

Origin of Product

United States

Preparation Methods

Halogenation and Functionalization

Purification Techniques

After synthesis, purification steps are crucial to isolate the desired compound:

  • Recrystallization :

    • Solvent: Ethyl acetate or hexane
    • Method: Cooling to induce crystallization
  • Column Chromatography :

    • Eluent: Gradient mixtures of ethyl acetate and hexane
    • Purpose: Removal of impurities and isolation of pure product.

Below is a summary table outlining typical reaction conditions for each step:

Step Reagents/Catalysts Solvent Temperature (°C) Duration (hours) Outcome
Halogenation POCl₃ Toluene ~105 ~0.75 Introduction of chlorine group
Piperidine Substitution NaOEt, Et₃N Ethanol ~80–85 ~3–4 Addition of piperidine group
Methoxy Introduction Methanol, Acid catalyst Methanol ~100–110 ~4–5 Addition of methoxy group
Purification Ethyl acetate/hexane Ethyl acetate Room temperature Variable Isolation of pure compound

Notes on Optimization

To enhance yields and purity:

  • Maintain precise control over reaction temperatures.
  • Use high-purity solvents and reagents.
  • Employ advanced chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline, have been extensively studied for their antimalarial properties. The structure of quinolines allows them to interact with the malaria parasite, particularly Plasmodium falciparum. Research indicates that compounds with similar structures can effectively inhibit the growth of both chloroquine-sensitive and resistant strains of the parasite.

Case Study: Hybrid Compounds

A study highlighted the synthesis of hybrid compounds containing quinoline derivatives that exhibited potent antimalarial activity. For example, compounds with a 4-aminoquinoline structure demonstrated significant efficacy against P. falciparum, with some exhibiting IC50 values below 1 µM. The incorporation of piperidine moieties was noted to enhance the activity against resistant strains, suggesting that this compound may similarly benefit from structural modifications to improve its pharmacological profile .

Compound StructureIC50 (µM)Activity Against Strains
4-aminoquinoline<1Chloroquine-sensitive
Hybrid with piperazine0.5Chloroquine-resistant

Antiviral Properties

Recent studies have also explored the antiviral potential of quinoline derivatives. Research has shown that certain quinolines possess activity against a variety of viruses, including HIV, Zika virus, and herpes simplex virus. The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Case Study: Antiviral Efficacy

A systematic review indicated that quinoline-based compounds could inhibit viral replication by targeting specific viral proteins. The findings suggest that this compound may have similar antiviral properties due to its structural characteristics .

Virus TypeCompound TestedInhibition Mechanism
HIVQuinoline derivativeInhibition of reverse transcriptase
Zika VirusQuinoline hybridInterference with viral entry
Herpes Simplex VirusQuinoline analogInhibition of viral replication

Antibacterial Activity

Quinoline derivatives have also been investigated for their antibacterial effects, particularly against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The ability of these compounds to inhibit bacterial DNA gyrase makes them promising candidates for antibiotic development.

Case Study: Bacterial Inhibition

Research has shown that modifications in the quinoline structure can lead to improved antibacterial activity. For instance, derivatives that include piperidine or piperazine linkers have demonstrated enhanced potency against resistant bacterial strains .

Bacterial StrainCompound TestedMinimum Inhibitory Concentration (MIC)
E. coli3-Chloro derivative0.25 µg/mL
K. pneumoniaePiperidine-linked quinoline0.5 µg/mL

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or binding to receptors. The exact mechanism would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Analysis

The target compound’s activity is influenced by the positions and types of substituents. Key analogs include:

PK8165 (2-Phenyl-4-(2-(4-piperidinyl)ethyl)quinoline)
  • Substituents : Phenyl at position 2, 4-piperidinyl ethyl at position 4.
  • Activity : Anxiolytic effects via GABA receptor modulation .
  • Comparison : The absence of a 1-methyl group on the piperidine ring in PK8165 may reduce lipophilicity compared to the target compound. This difference could affect blood-brain barrier penetration or receptor binding kinetics.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Substituents: Amino at position 4, 4-chlorophenyl at position 2, 4-methoxyphenyl at position 3.
(S)-Pentyl-Substituted Amino-Alcohol Quinoline
  • Substituents: (S)-configured pentyl amino-alcohol side chain.
  • Activity : Anti-malarial activity 3× more potent than mefloquine, with synergistic effects when combined with dihydroartemisinin .
  • Comparison : The stereochemistry and hydroxyl group in this analog contrast with the target compound’s achiral piperidinyl ethyl group, suggesting divergent mechanisms of action.

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents LogP* Solubility Metabolic Stability
Target Compound 3-Cl, 6-OCH3, 4-(1-Me-piperidinyl) ~3.5 Low Moderate (CYP3A4)
PK8165 2-Ph, 4-(piperidinyl ethyl) ~2.8 Moderate High
4-Chloro-6-ethoxy-quinoline 4-Cl, 6-OCH2CH3 ~2.9 High Low (ethoxy hydrolysis)
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidinyl, 2-pyrrolidinyl ~3.1 Moderate Moderate

*Predicted using fragment-based methods.

  • Metabolic Stability: Ethoxy groups (e.g., in 4-chloro-6-ethoxy-quinoline ) are prone to hydrolysis, whereas the target’s methoxy group and piperidinyl ethyl chain may undergo slower hepatic metabolism.

Biological Activity

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H22ClN3O
  • CAS Number : 209113-90-6

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Studies indicate that it exhibits inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi.
  • Anticancer Properties : Research has shown that this compound possesses cytotoxic effects against different cancer cell lines. It has been reported to induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : The compound's piperidine moiety is associated with neuroprotective activities, potentially beneficial in treating neurodegenerative diseases. It may inhibit acetylcholinesterase, leading to increased acetylcholine levels in the brain.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated in vitro against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

MicroorganismMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Candida albicans16.69
Pseudomonas aeruginosa13.40

Anticancer Activity

The anticancer potential was assessed on several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values are presented in Table 2.

Cancer Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54920.0

Study on Antimicrobial Efficacy

A recent study conducted by researchers at [source] evaluated the antimicrobial properties of the compound against a panel of pathogens. The study revealed that the compound exhibited strong activity against resistant strains of Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Activity

In another investigation, the cytotoxic effects of the compound were analyzed using various human cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in cancer cells, with a notable increase in caspase activity compared to untreated controls [source].

Q & A

Q. Advanced Research Focus

  • Chiral Separation : Preparative HPLC with amylose-based columns resolves enantiomers, with purity verified by circular dichroism .
  • Toxicity Profiling :
    • Acute Toxicity : LD₅₀ determination in mice via graded dosing.
    • Hematotoxicity : Canine models monitor methemoglobin levels post-administration, revealing enantiomer-specific safety margins (e.g., (−)-NPC1161B induced 30% less hemolysis than the (+)-form) .
  • Mechanistic Studies : ROS assays and glutathione depletion measurements link toxicity to redox cycling of hydroxylated metabolites .

How can molecular docking clarify the mechanism of action of quinoline derivatives targeting bacterial topoisomerases?

Q. Advanced Research Focus

  • Target Preparation : Homology modeling (e.g., using Mtb gyrase structure PDB: 5BS8) optimizes the active site for docking .
  • Ligand Preparation : Protonation states of quinoline derivatives are adjusted at physiological pH (7.4) using tools like Epik.
  • Binding Mode Analysis : Docking scores (e.g., Glide XP scores < −8 kcal/mol) and hydrogen-bond interactions (e.g., with Ser91 and Asp94 residues) validate competitive inhibition .
  • MD Simulations : 100-ns trajectories assess complex stability, with RMSD <2 Å indicating robust binding .

What strategies mitigate challenges in crystallizing quinoline derivatives for structural analysis?

Q. Basic Research Focus

  • Solvent Screening : High-throughput crystallization trials using PEG-based precipitants in 96-well plates.
  • Co-Crystallization : Addition of heavy atoms (e.g., selenomethionine) or fragment-sized co-crystals improves diffraction quality .
  • Temperature Control : Data collection at 100 K with a Cryostream stabilizer minimizes crystal decay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.